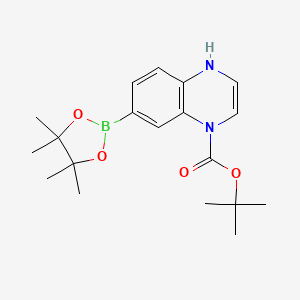![molecular formula C36H56N4O8 B14792788 3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B14792788.png)
3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid is a complex organic compound belonging to the porphyrin family Porphyrins are macrocyclic compounds that play crucial roles in biological systems, such as heme in hemoglobin and chlorophyll in plants
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid typically involves the following steps:
Formation of the Porphyrin Core: The initial step involves the synthesis of the porphyrin core through the condensation of pyrrole and aldehyde derivatives under acidic conditions.
Carboxyethyl Substitution:
Methyl Substitution: Methyl groups are introduced via methylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxyethyl groups, leading to the formation of carboxylate anions.
Reduction: Reduction reactions can occur at the porphyrin core, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Carboxylate anions.
Reduction: Reduced porphyrin derivatives.
Substitution: Functionalized porphyrin derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in mimicking natural porphyrins and its interactions with biological macromolecules.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic agent in medical imaging.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Wirkmechanismus
The compound exerts its effects through interactions with various molecular targets, including metal ions and biological macromolecules. The porphyrin core can coordinate with metal ions, forming metalloporphyrins that exhibit unique electronic and catalytic properties. These interactions can influence biological pathways and processes, such as electron transfer and redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coproporphyrin III: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
Uroporphyrin I: Contains additional carboxyl groups, resulting in different solubility and reactivity.
Protoporphyrin IX: Lacks carboxyethyl groups, making it less hydrophilic and altering its biological interactions.
Uniqueness
3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid is unique due to its specific combination of carboxyethyl and methyl substitutions, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C36H56N4O8 |
|---|---|
Molekulargewicht |
672.9 g/mol |
IUPAC-Name |
3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C36H56N4O8/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29/h17,20-21,24-32,37-40H,5-16H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) |
InChI-Schlüssel |
VBXWZKSXWLNTST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CC3C(=C(C(N3)CC4C(C(C(N4)CC5C(=C(C(N5)CC(C1CCC(=O)O)N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14792710.png)
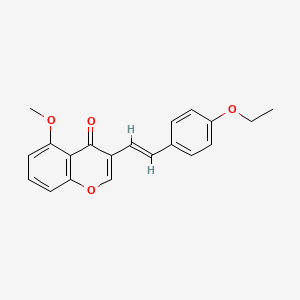
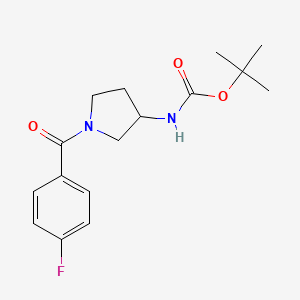
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide](/img/structure/B14792722.png)
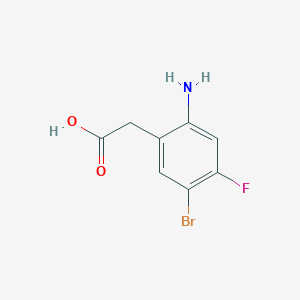
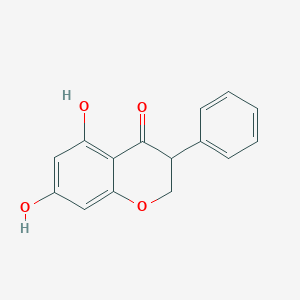
![Dicyclohexylazanium;4-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14792735.png)
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;nickel(2+)](/img/structure/B14792737.png)
![4-Iodothieno[3,2-c]pyridine](/img/structure/B14792748.png)
![4-Thiazolidinecarboxamide, 3-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-1-oxo-4-phenylbutyl]-5,5-dimethyl-N-2-propenyl-](/img/structure/B14792762.png)

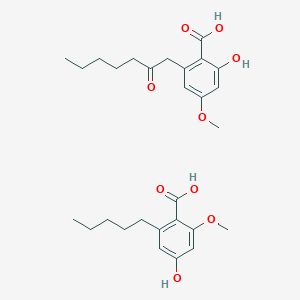
![tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate](/img/structure/B14792781.png)
